9-Hydroxy Etizolam

Description

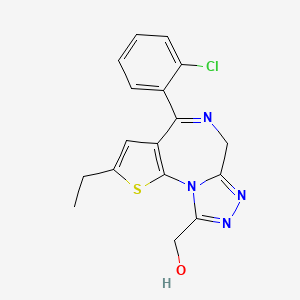

Structure

3D Structure

Properties

IUPAC Name |

[7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-2-10-7-12-16(11-5-3-4-6-13(11)18)19-8-14-20-21-15(9-23)22(14)17(12)24-10/h3-7,23H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOHSLBWMOPWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737613 | |

| Record name | [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52170-72-6 | |

| Record name | [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Synthesis for Research Applications

Structural Classification within Thienotriazolodiazepine Chemistry

9-Hydroxy Etizolam is classified as a thienotriazolodiazepine. This class of compounds is characterized by a core heterocyclic system where a diazepine (B8756704) ring is fused to both a thiophene (B33073) and a triazole ring. scielo.bracs.orgnih.gov The parent compound, Etizolam, has the IUPAC name 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] scielo.bracs.orgerowid.orgtriazolo[4,3-a] scielo.brerowid.orgdiazepine. lincoln.ac.ukwikipedia.org this compound is a primary metabolite of Etizolam, formed through the hydroxylation of the methyl group at the 9-position. Its chemical synonym is 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f] scielo.bracs.orgerowid.orgtriazolo[4,3-a] scielo.brerowid.orgdiazepine-9-methanol. cymitquimica.com

This structural modification, the addition of a hydroxyl group, significantly impacts the polarity and potential for further metabolic conjugation of the molecule. It is important to distinguish this compound from other major metabolites of Etizolam, such as α-hydroxyetizolam, where hydroxylation occurs on the ethyl group, and 8-hydroxyetizolam. lincoln.ac.uknih.govwikipedia.org These structural isomers necessitate precise analytical techniques for their differentiation.

Table 1: Structural Comparison of Etizolam and its Major Hydroxylated Metabolites

| Compound | Core Structure | Position of Hydroxyl Group |

| Etizolam | Thienotriazolodiazepine | N/A |

| This compound | Thienotriazolodiazepine | 9-methyl group |

| α-Hydroxyetizolam | Thienotriazolodiazepine | α-carbon of the 2-ethyl group |

| 8-Hydroxyetizolam | Thienotriazolodiazepine | 8-position of the thiophene ring |

Precursor Compounds and Derivatization Approaches for this compound Synthesis

The de novo synthesis of this compound for research applications would logically follow synthetic routes established for Etizolam and other thienotriazolodiazepines. The synthesis of these complex heterocyclic systems typically begins with a functionalized thiophene precursor. erowid.orggoogle.com For Etizolam, a key intermediate is 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene. oriprobe.com

To synthesize this compound, a similar strategy would be employed, likely involving one of the following approaches:

Use of a functionalized precursor: The synthesis could start with a precursor where the methyl group at the eventual 9-position is already hydroxylated and protected. This protected hydroxymethyl-thienodiazepine precursor would then be carried through the final cyclization steps to form the triazole ring.

Late-stage oxidation: An alternative approach involves the synthesis of an etizolam analog where the 9-methyl group is amenable to selective oxidation in a late synthetic step.

Derivatization of a suitable thienodiazepine intermediate is a common strategy. nih.gov The general synthesis of thienotriazolodiazepines often involves the reaction of a thienodiazepine-2-thione with an appropriate hydrazine (B178648) derivative, followed by cyclization. erowid.org

Laboratory Synthesis Methodologies for this compound and Analogs

While this compound is primarily known as a metabolite, its synthesis in a laboratory setting is crucial for the generation of analytical reference standards. nih.govbertin-bioreagent.com

Enzymatic Pathways: The primary route to this compound in biological systems is through enzymatic hydroxylation of the parent compound, Etizolam. This metabolic conversion is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver. lincoln.ac.uknih.gov Studies with human liver microsomes have demonstrated that hydroxylation is a major metabolic pathway for Etizolam, leading to the formation of this compound and other hydroxylated metabolites. nih.gov This biotransformation can be replicated in vitro using liver microsome preparations to produce small quantities of the metabolite for analytical purposes. nih.gov

Chemical Pathways: The chemical introduction of a hydroxyl group onto the etizolam scaffold presents a synthetic challenge due to the presence of multiple potential reaction sites. However, methodologies developed for the hydroxylation of other benzodiazepines can be adapted. A plausible chemical route involves a two-step process:

Acetoxylation: The selective introduction of an acetoxy group onto the target position. For related benzodiazepines, direct acetoxylation of the 3-position has been achieved using an iodine-catalyzed reaction with potassium peroxydisulfate (B1198043) as the oxidant in acetic acid. acs.org A similar directed oxidation could potentially be developed for the 9-methyl group of the etizolam core.

Hydrolysis: The subsequent hydrolysis of the acetoxy intermediate under basic or acidic conditions to yield the desired hydroxylated compound. acs.org

The generation of pure, well-characterized analytical reference standards is essential for the accurate identification and quantification of this compound in forensic and clinical samples. bertin-bioreagent.comcerilliant.comcerilliant.com The controlled synthesis of this metabolite ensures the availability of a reliable standard for method validation and routine analysis.

The synthesis of an analytical standard would require a multi-step process, likely starting from a suitable thiophene derivative, and proceeding through the construction of the diazepine and triazole rings under carefully controlled conditions to ensure purity and yield. oriprobe.com The final product would be subjected to rigorous purification, for example by column chromatography, and its identity and purity confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). oriprobe.com

Stereochemical Considerations in Synthesis and Analysis

An important aspect of the chemistry of Etizolam metabolites is stereochemistry. The formation of this compound by hydroxylation of the 9-methyl group does not introduce a new chiral center into the molecule. The resulting primary alcohol is achiral.

In contrast, its isomeric metabolite, α-hydroxyetizolam, possesses a chiral center at the α-carbon of the ethyl group. wikipedia.orgcaymanchem.com The enzymatic hydroxylation leading to α-hydroxyetizolam can potentially be stereoselective, while a non-stereoselective chemical synthesis would produce a racemic mixture of (R)- and (S)-α-hydroxyetizolam.

The presence of these isomers, along with 8-hydroxyetizolam, necessitates the use of high-resolution analytical methods for their unequivocal identification and separation. shimadzu.comlcms.cz Chromatographic techniques, particularly HPLC coupled with mass spectrometry (LC-MS), are critical for resolving these closely related compounds in complex biological matrices. shimadzu.comlcms.cz The development of separation methods must therefore consider the potential for co-elution of these isomers.

Pharmacological Characterization at the Molecular and Cellular Level

Ligand-Receptor Interactions: GABA-A Receptor Allosteric Modulation

Binding Site Specificity (e.g., Benzodiazepine (B76468) Recognition Site)

Etizolam and its active metabolite, α-hydroxyetizolam, bind to the benzodiazepine recognition site on the GABA-A receptor complex. nih.govlincoln.ac.uk This binding site is located at the interface of the α and γ subunits of the receptor. lincoln.ac.uk Etizolam itself has demonstrated a high affinity for the benzodiazepine binding site in rat cortical membranes, with a reported affinity (Ki) of 4.5 nmol/l, which is greater than that of alprazolam (7.9 nmol/l) in the same study. nih.gov The binding of these ligands to the allosteric site induces a conformational change in the GABA-A receptor, which in turn increases the affinity of GABA for its own binding site. mdpi.com

Receptor Subunit Selectivity Profiles (e.g., α1, α2, α3, α5, γ2)

The pharmacological effects of benzodiazepine-site ligands are mediated by different GABA-A receptor α subunits. It is generally accepted that α1-containing receptors are associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions, and α5 is involved in cognitive processes. lincoln.ac.uk

Studies on recombinant human GABA-A receptors have provided insight into the functional selectivity of etizolam. nih.gov In oocytes expressing the α1β2γ2S subunit combination, etizolam acted as a partial agonist, producing a 73% increase in GABA-induced chloride currents. nih.gov This was less than the potentiation observed with alprazolam (98%) at the same receptor subtype. nih.gov However, at receptors containing α2β2γ2S or α3β2γ2S subunits, the effects of etizolam were found to be similar to those of alprazolam. nih.gov This suggests that etizolam may possess a degree of selectivity, with reduced intrinsic activity at α1-containing receptors compared to a full agonist like alprazolam, while retaining efficacy at α2 and α3-containing receptors, which may contribute to its anxiolytic properties. nih.gov There is currently no specific data available on the binding profile of 9-Hydroxy Etizolam at these subunits.

Effects on Ion Channel Function (e.g., Chloride Current Potentiation)

As a positive allosteric modulator, etizolam enhances GABA-induced chloride (Cl-) currents in neurons. drugbank.comnih.gov By binding to the benzodiazepine site, it facilitates the action of GABA, leading to a more frequent opening of the integral chloride ion channel. nih.gov This influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal transmission. mdpi.com Electrophysiological studies have demonstrated that etizolam potentiates GABA-induced Cl- currents in oocytes expressing human cloned GABA-A receptors. nih.gov Specifically, with the α1β2γ2S subunit combination, etizolam produced an EC50 of 92 nmol/l for the potentiation of GABA-induced currents. nih.gov

Exploration of Non-GABAergic Pharmacological Targets (e.g., Platelet-Activating Factor Receptor)

In addition to its primary action on GABA-A receptors, etizolam has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor . drugbank.com PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. drugbank.com In vitro studies have shown that etizolam inhibits PAF-induced platelet aggregation in a dose-dependent manner. drugbank.com It also inhibits the specific binding of radiolabeled PAF to its receptor sites on rabbit platelets with a reported IC50 value of 22 nM. drugbank.com This antagonistic activity at the PAF receptor is a distinct pharmacological property of etizolam that is not shared by some other benzodiazepines like diazepam. drugbank.com There is no available data to indicate whether this compound shares this activity at the PAF receptor.

In Vitro Receptor Binding Assays and Functional Electrophysiological Studies

In vitro receptor binding assays are crucial for determining the affinity of a ligand for its receptor. For etizolam, competitive binding experiments using [3H]flunitrazepam on rat cortical membranes have established its high affinity for the benzodiazepine binding site (Ki = 4.5 nmol/l). nih.gov

Functional electrophysiological studies, such as those using the two-electrode voltage-clamp technique in Xenopus oocytes expressing recombinant GABA-A receptors, have been vital in characterizing the modulatory effects of etizolam. nih.gov These studies have quantified the potentiation of GABA-induced chloride currents and helped to elucidate the compound's functional selectivity at different GABA-A receptor subtypes. nih.gov

Currently, there are no such published studies specifically for this compound. The data available is for etizolam and is summarized in the table below.

Data Tables

Table 1: Comparative Pharmacological Data of Etizolam and its Metabolites

| Compound | CAS Number | Pharmacological Role | Target Receptor(s) | Key Findings | Citations |

| Etizolam | 40054-69-1 | Parent Drug | GABA-A, PAF Receptor | Positive allosteric modulator of GABA-A receptors; Antagonist at PAF receptors. | drugbank.comlincoln.ac.uk |

| α-Hydroxyetizolam | 64546-10-7 | Active Metabolite | GABA-A Receptor | Pharmacologically active with potency comparable to etizolam. | drugbank.comlincoln.ac.uk |

| 8-Hydroxyetizolam | Not Available | Inactive Metabolite | Not Applicable | Generally considered pharmacologically inactive. | nih.gov |

| This compound | 52170-72-6 | Unknown | Unknown | No pharmacological data available. | wikipedia.orgswan.ac.uk |

Table 2: Electrophysiological Data for Etizolam at Recombinant GABA-A Receptors

| Receptor Subtype | Effect of Etizolam | EC50 (nmol/l) | Max Potentiation (%) | Comparator (Alprazolam) Max Potentiation (%) | Citation |

| α1β2γ2S | Partial Agonist | 92 | 73% | 98% | nih.gov |

| α2β2γ2S | Full Agonist | Not Reported | Similar to Alprazolam | Not Reported | nih.gov |

| α3β2γ2S | Full Agonist | Not Reported | Similar to Alprazolam | Not Reported | nih.gov |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection of 9-Hydroxy Etizolam

Chromatography is a fundamental step in the analytical workflow for this compound, enabling its separation from the parent drug, other metabolites, and endogenous matrix components. Both liquid and gas chromatography are utilized, each offering distinct advantages.

Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of this compound. shimadzu.comnih.gov These methods are favored due to their compatibility with the direct analysis of biological fluids and their ability to handle thermally labile compounds without the need for derivatization. nih.gov

UPLC systems, utilizing columns with smaller particle sizes (e.g., sub-2 µm), achieve superior resolution and faster analysis times compared to conventional HPLC. shimadzu.comnih.gov This high-resolution separation is particularly crucial for distinguishing between structurally similar compounds, such as this compound and other benzodiazepine (B76468) metabolites. shimadzu.comlcms.czshimadzu.com

A typical LC method for the analysis of this compound and related compounds involves a reversed-phase column, such as a C18 column, with a gradient elution program. nih.govcuny.edu The mobile phase commonly consists of an aqueous component with a modifier like formic acid to improve ionization for subsequent mass spectrometry detection, and an organic solvent such as acetonitrile (B52724) or methanol. shimadzu.comnih.govcuny.edu

Table 1: Example of UPLC Parameters for the Analysis of Etizolam Metabolites

| Parameter | Condition |

|---|---|

| System | Nexera X2 Ultra High-Performance Liquid Chromatograph shimadzu.comshimadzu.com |

| Column | YMC-Triart C18 (1.9 µm, 50 x 2 mm) shimadzu.com |

| Mobile Phase A | 0.1% formic acid in water shimadzu.comnih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile shimadzu.comnih.gov |

| Flow Rate | 0.3 - 0.6 mL/min shimadzu.comcuny.edu |

| Column Temperature | 30 - 40°C nih.govcuny.edu |

| Injection Volume | 5 µL nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry, is another powerful tool for the analysis of this compound. nih.gov However, due to the polar nature and lower volatility of hydroxylated metabolites like this compound, a derivatization step is typically required prior to GC analysis. nih.gov This process, often involving silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), increases the thermal stability and volatility of the analyte.

One established method utilizes a DB-1 MS column or equivalent for the separation of the trimethylsilyl (B98337) (TMS) derivative of this compound. nih.govswgdrug.org The separation of etizolam and the TMS derivatives of its metabolites, including alpha-hydroxyetizolam (B1254964) and 8-hydroxyetizolam, can be achieved in approximately 17 minutes. nih.gov

Mass Spectrometry (MS) Techniques for Structural Identification and Quantification

Mass Spectrometry is the definitive technique for the identification and quantification of this compound, providing high specificity and sensitivity. nih.govnih.gov It is almost always used in conjunction with a chromatographic inlet (LC-MS or GC-MS).

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) is a highly specific technique used for both the identification and quantification of this compound. lcms.cznih.gov In MS/MS, a specific precursor ion of the analyte is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity, which is essential for analysis in complex biological matrices. lcms.czcuny.edu

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with mass errors below 5 ppm). nih.govshimadzu.co.kr This accuracy allows for the determination of the elemental composition of an unknown compound and can differentiate between molecules with very similar nominal masses, a common challenge in the analysis of designer benzodiazepines and their metabolites. shimadzu.comshimadzu.comshimadzu.co.kr The combination of UPLC with HRMS has been successfully applied to the simultaneous analysis of etizolam and its metabolites, including this compound. nih.gov

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Technique | Details |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive ion mode is commonly used. nih.govcuny.edu |

| Precursor Ion [M+H]⁺ | MS/MS | Selected for fragmentation. |

| Product Ions | MS/MS | Specific fragments are monitored for quantification and confirmation. lcms.cz |

| Mass Analyzer | HRMS (e.g., Q-TOF, Q-Exactive) | Provides high mass accuracy (e.g., < 5 ppm mass deviation). nih.govshimadzu.co.kr |

| Acquisition Mode | HRMS | Data-Independent Acquisition (DIA) or MSE can be used for retrospective analysis. nih.gov |

One study identified a total of 29 metabolites of etizolam in zebrafish and human liver microsome models using UPLC-Q-Exactive-MS, with all detected metabolites having a mass deviation within 5 ppm. nih.gov

Quantitative Analysis in Biological Matrices from Research Models

The quantitative analysis of this compound in biological matrices such as blood, plasma, and urine is crucial for toxicological investigations. shimadzu.comnih.gov Validated methods using LC-MS/MS are the gold standard for this purpose. cuny.edu These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering substances. cuny.edunih.gov

The use of a deuterated internal standard, such as etizolam-d3, is common practice to ensure accuracy and precision by compensating for matrix effects and variations in extraction recovery and instrument response. nih.gov Calibration curves are constructed using matrix-matched standards to ensure accurate quantification. nih.gov

In one study, a validated LC-MS/MS method for etizolam and its metabolites in whole blood demonstrated linearity over a range of 5-50 ng/mL, with an inter-day precision for 8-hydroxyetizolam of 8.0% at a concentration of 50 ng/mL. nih.gov Another method for the quantification of etizolam in blood had a limit of detection (LOD) of 2.5 ng/mL and a quantitative range of 5–160 ng/mL. nih.gov

Spectroscopic Methods for Structural Elucidation and Trace Detection

While chromatography and mass spectrometry are the primary tools for the analysis of this compound, other spectroscopic techniques can provide complementary information for structural elucidation and rapid detection.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a promising technique for the rapid and sensitive detection of etizolam, even at low concentrations in complex mixtures. nih.govphysiciansweekly.com A study demonstrated that SERS could detect etizolam with high sensitivity (96%) and specificity (86%) in illicit drug samples, where its presence was confirmed by paper-spray mass spectrometry. nih.govphysiciansweekly.comresearchgate.net This suggests the potential for SERS as a portable, point-of-care screening tool.

While specific spectroscopic data for this compound is not widely published, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural characterization of the parent compound, etizolam, and by extension, would be applicable to its metabolites. swgdrug.org These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms, which is essential for the definitive identification of new metabolites or for the structural confirmation of reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive technique for the elucidation and confirmation of chemical structures. nih.gov It operates by observing the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule. For a compound like 9-Hydroxyetizolam, both proton (¹H) and carbon-13 (¹³C) NMR would be employed to establish its structure unequivocally.

In practice, the process involves dissolving a purified sample of the analyte and placing it within a powerful magnetic field. The resulting spectrum displays signals corresponding to each unique nucleus in the structure. Analysis of these signals, specifically their chemical shift, integration, and splitting patterns, allows researchers to piece together the molecular framework. For the structural confirmation of novel psychoactive substances and their metabolites, including thienodiazepine derivatives like etizolam, NMR analysis is a critical step. swan.ac.uk The acquired spectral data is typically compared with that of known reference standards or data from established scientific libraries and databases to ensure accurate identification. swan.ac.uk

Table 1: Illustrative NMR Data for Structural Elucidation This table provides a conceptual example of the type of data obtained from NMR analysis for structural confirmation. Specific experimental values for 9-Hydroxyetizolam are dependent on laboratory conditions.

| Parameter | ¹H NMR | ¹³C NMR | Information Provided |

|---|---|---|---|

| Chemical Shift (δ) | Measured in parts per million (ppm) | Measured in parts per million (ppm) | Indicates the chemical environment of the nucleus. |

| Signal Splitting | Describes the number of adjacent, non-equivalent protons. | Typically decoupled to show single lines for each carbon. | Reveals connectivity between adjacent atoms. |

| Integration | Proportional to the number of protons generating the signal. | Not typically used for routine quantitative analysis. | Helps determine the ratio of protons in different environments. |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection in Research Samples

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical tool renowned for its exceptional sensitivity in detecting trace amounts of chemical substances. nih.gov The technique overcomes the inherent weakness of standard Raman spectroscopy by amplifying the Raman signal by many orders of magnitude. nih.gov This enhancement occurs when the target molecule is adsorbed onto or in close proximity to a plasmonically active metallic nanostructure, often made of silver or gold. nih.gov

SERS has been successfully applied to the detection of etizolam and other benzodiazepines, demonstrating its potential for screening research samples. nih.govnih.gov Studies have shown that SERS, when used with portable spectrometers, can detect etizolam in complex opioid drug mixtures with high sensitivity and specificity. nih.govphysiciansweekly.comviurrspace.caresearchgate.net The non-destructive nature of the technique, coupled with its high specificity providing a unique "fingerprint" spectrum for each molecule, makes it ideal for forensic and research applications. mdpi.com Research has demonstrated the ability of SERS to detect etizolam at concentrations as low as 0.01 mM in ethanol (B145695) solutions using specific gold-based nanomesh substrates. researchgate.net The combination of SERS with machine learning algorithms or microfluidic devices further enhances its analytical capabilities, allowing for improved quantitative analysis and integration into rapid testing platforms. mdpi.comrsc.org

Table 2: Performance of SERS in Etizolam Detection from Research Studies

| Metric | Performance | Context | Source(s) |

|---|---|---|---|

| Sensitivity | 96% | Detection of etizolam in seized drug samples. | nih.govphysiciansweekly.comviurrspace.ca |

| Specificity | 86% | Detection of etizolam in seized drug samples. | nih.govphysiciansweekly.comviurrspace.ca |

| Limit of Detection | 0.01 mM | Detection of etizolam in ethanol solution using a gold/PVA nanomesh substrate. | researchgate.net |

Sample Preparation Strategies for Analytical Research

Before a sample can be analyzed, it must undergo preparation to isolate the target analyte from the complex biological matrix (e.g., blood, urine) in which it is found. nih.govnih.gov This clean-up step is crucial for removing interfering substances and concentrating the analyte to a level suitable for detection. nih.gov

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration from a liquid matrix. nih.gov The method is based on the partitioning of an analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). The general procedure involves four steps:

Conditioning: The sorbent is washed with a solvent to prepare it for sample interaction.

Loading: The sample is passed through the sorbent, and the analyte adsorbs to it.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. nih.gov

This technique has been successfully used to develop analytical methods for etizolam and its metabolites, α-hydroxyetizolam and 8-hydroxyetizolam, in whole blood samples prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.net

Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, non-ionized state, which increases its solubility in the organic solvent. An LLE method for designer benzodiazepines involved adjusting the sample to pH 11 with a borate (B1201080) buffer and extracting with a 4:1 mixture of ethyl acetate (B1210297) and heptane. researchgate.net

A modern variation, Supported Liquid Extraction (SLE) , combines benefits of both techniques. In SLE, the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support, extracting the analyte while leaving behind interferences. nih.gov This technique was found to be rapid and reproducible for the simultaneous determination of midazolam and its hydroxylated metabolite, with extraction recoveries between 91% and 98%. nih.gov

Table 3: Comparison of Common Extraction Techniques

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |

| Selectivity | High; can be tailored by choosing specific sorbents. | Moderate; primarily based on polarity and pH. |

| Solvent Usage | Generally lower than traditional LLE. | Can be high, though microextraction methods exist. |

| Automation | Easily automated, especially in 96-well plate formats. | More difficult to automate; emulsion formation can be an issue. |

| Application | Used for etizolam and its metabolites in whole blood. researchgate.net | Used for various designer benzodiazepines. researchgate.net |

Hydrolysis Procedures for Conjugated Metabolites

In the body, drugs and their metabolites are often made more water-soluble for excretion through a process called glucuronidation. scirp.orgcovachem.com This process attaches a glucuronic acid molecule to the analyte, forming a conjugate. As a result, biological samples like urine may contain high levels of conjugated metabolites (such as 9-hydroxyetizolam glucuronide) but only trace amounts of the free, unconjugated form. scirp.orgnih.gov To measure the total concentration of the metabolite, a hydrolysis step is required to cleave the glucuronide bond and liberate the parent analyte for analysis. sigmaaldrich.com

Enzymatic hydrolysis is the preferred method as it uses milder conditions than acid hydrolysis and is less likely to cause degradation of the target compound. scirp.org The enzyme β-glucuronidase is widely used for this purpose. covachem.com The efficiency of the hydrolysis depends on several factors, including the source of the enzyme, pH, temperature, and incubation time. sigmaaldrich.com

Research has shown that recombinant β-glucuronidase enzymes can be highly efficient. One study found that a recombinant enzyme achieved maximum hydrolysis of several benzodiazepine glucuronides within just 5 minutes at room temperature. nih.gov This is a significant improvement over older methods using enzymes from sources like abalone, which could require incubation for 30 minutes at 65°C. nih.gov Different glucuronides can have different optimal hydrolysis conditions, making method optimization crucial for accurate quantification. sigmaaldrich.commdpi.com

Table 4: Factors Affecting Enzymatic Hydrolysis Efficiency

| Parameter | Description | Considerations | Source(s) |

|---|---|---|---|

| Enzyme Source | Enzymes can be sourced from various organisms (e.g., E. coli, abalone, bovine liver) or produced via recombinant technology. | Recombinant enzymes can offer faster reaction times and higher efficiency at lower temperatures. | nih.govresearchgate.netnih.gov |

| pH | The pH of the reaction mixture affects enzyme activity. | Determined to be a critical factor; optimal pH can be compound-dependent, but values between 5.0 and 6.8 are common. | nih.govsigmaaldrich.com |

| Temperature | The temperature at which the incubation is performed. | While some enzymes require elevated temperatures (e.g., 40-65°C), newer recombinant enzymes work efficiently at room temperature. | nih.govmdpi.comnih.gov |

| Incubation Time | The duration of the enzymatic reaction. | Can range from 5 minutes to over 24 hours, depending on the enzyme's efficiency and the specific glucuronide. | nih.govmdpi.comnih.gov |

Structure Activity Relationship Sar and Computational Studies

Molecular Descriptors and Physicochemical Parameters Influencing Biological Activity

The interaction of a drug molecule with its biological target is governed by its physicochemical properties. taylorfrancis.comjbino.com For thienotriazolodiazepines, key parameters such as lipophilicity, electronic distribution, and stereochemistry are crucial determinants of their activity. slideshare.netcutm.ac.in The structure of Etizolam itself presents multiple sites for hydroxylation, a key metabolic pathway. nih.gov The introduction of a hydroxyl group, as in 9-Hydroxy Etizolam, significantly alters these parameters.

Several molecular descriptors are used to quantify these properties and predict their biological consequences: researchgate.net

Lipophilicity (Log P): This parameter, representing the partition coefficient between octanol (B41247) and water, is critical for membrane permeability and transport to the target site. For benzodiazepine-like compounds, increases in lipophilicity at specific positions can enhance receptor binding affinity. cutm.ac.innih.gov

Electronic Properties: The distribution of electrons in the molecule, described by parameters like Hammett constants, dipole moments, and molecular electrostatic potential (MEP), influences drug-receptor interactions. researchgate.netnih.gov For instance, studies on 1,4-benzodiazepines have shown that increases in the F polar value (a measure of a substituent's polar effect) at certain positions can enhance receptor binding. nih.gov

Steric Factors: The size and shape of the molecule, quantified by descriptors like molar refractivity and ovality, affect how well the drug fits into its binding site. researchgate.netnih.gov Increases in molar refractivity at certain positions on the benzodiazepine (B76468) molecule have been shown to decrease receptor binding affinity, suggesting steric hindrance. nih.gov

Hydrogen Bonding: The capacity to form hydrogen bonds is a critical factor in drug-receptor interactions. jbino.comslideshare.net The hydroxyl group in this compound introduces a potential hydrogen bond donor, which can significantly influence its binding profile compared to the parent compound, Etizolam.

Ionization (pKa): The degree of ionization at physiological pH affects a drug's solubility and ability to cross biological membranes. taylorfrancis.comjbino.com The unionized form is generally better at crossing lipid membranes. taylorfrancis.com

Table 1: Key Physicochemical Descriptors and Their Influence on Biological Activity

| Descriptor | Definition | Influence on Biological Activity | Reference |

|---|---|---|---|

| Lipophilicity (Log P) | A measure of a compound's fat-liking properties; its distribution between an oily and an aqueous phase. | Affects absorption, distribution, potency, and elimination. Can enhance receptor binding at specific molecular positions. | cutm.ac.innih.gov |

| Electronic Descriptors | Quantify the electronic aspects of a molecule (e.g., dipole moment, polarizability, Hammett constants). | Governs electrostatic interactions with the receptor; changes can enhance or decrease binding affinity. | researchgate.netnih.gov |

| Steric Descriptors | Describe the size and shape of the molecule (e.g., molar refractivity, ovality index). | Determines the steric fit of the drug in the receptor's binding pocket. | researchgate.netnih.gov |

| Hydrogen Bonding | The ability of a molecule to act as a hydrogen bond donor or acceptor. | Crucial for specific drug-receptor binding interactions. | jbino.comslideshare.net |

| Ionization Constant (pKa) | The pH at which a drug is 50% ionized. | Influences solubility and membrane permeability; an appropriate balance of ionized and non-ionized forms is necessary. | taylorfrancis.comjbino.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the pharmacology of new compounds and predicting the activity of untested molecules. nih.govresearchgate.net

For benzodiazepines and related compounds, QSAR models have been successfully developed to predict their binding affinity to GABA-A receptors. nih.gov These models use molecular descriptors to quantify structural features. A study on a set of 69 benzodiazepine-based compounds developed a QSAR model with a high correlation (R² value of 0.90), indicating strong predictive power. nih.govresearchgate.net The most influential factors in this model were the positioning of two hydrogen-bond acceptors, two aromatic rings, and a hydrophobic group. nih.govresearchgate.net

Predictive QSAR models are essential tools for rapidly estimating the biological activity of emerging benzodiazepine derivatives. nih.gov Various statistical methods are employed to build these models:

Multilinear Regression (MLR): This method establishes a linear relationship between descriptors and activity. nih.gov

Artificial Neural Networks (ANNs): ANNs are machine learning models that can capture complex, non-linear relationships between molecular structure and activity. nih.gov In one study, ANNs were used to select an optimal set of 10 input parameters from a possible 48 to predict receptor binding affinity for 1,4-benzodiazepines. nih.gov

Comparative Molecular Field Analysis (CoMFA): This is a 3D-QSAR technique that correlates the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov CoMFA has been successfully applied to imidazobenzodiazepines, a related class of compounds, demonstrating good predictive ability for their affinities at five different GABA-A receptor subtypes. nih.gov

These models allow for the rapid prediction of binding activity for newly designed or discovered compounds, which is more economical and faster than in vitro or in vivo analysis. nih.govresearchgate.net

The descriptors used in QSAR models can be broadly categorized. Topological indices are numerical values derived from the two-dimensional molecular structure that encode information about size, shape, and branching. researchgate.netechemcom.com Electronic descriptors, on the other hand, relate to the electron distribution within the molecule.

Topological Descriptors: These include indices like molecular connectivity indices, Zagreb indices, and sigma indices. echemcom.comnih.gov They are useful in QSAR because they can be calculated quickly and represent the internal atomic arrangement of compounds. researchgate.net They help to quantify features like molecular complexity and branching. echemcom.com

Electronic Descriptors: These descriptors, such as Hammett constants and resonance parameters, quantify the electron-withdrawing or electron-donating effects of substituents. nih.gov These properties are crucial for the electrostatic and hydrogen-bonding interactions that stabilize the drug-receptor complex.

The combination of these descriptors allows for the creation of robust QSAR models that can effectively predict the biological activity of compounds like this compound based on their molecular structure. researchgate.net

In Silico Approaches for Analog Design and Prediction of Pharmacological Profiles

In silico (computational) methods are integral to modern drug discovery, enabling the design of novel analogs and the prediction of their pharmacological profiles before synthesis. mdpi.comnih.gov These approaches include molecular docking, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

For GABA-A receptor ligands, homology modeling has been used to construct 3D models of the receptor's benzodiazepine binding site. nih.gov These models serve as a template for virtual screening, where large libraries of compounds are computationally docked into the binding site to identify potential new ligands. nih.gov This process was successfully used to identify a new class of ligands, the 3-hydroxyoxindoles, demonstrating the power of structure-based design. nih.gov By understanding the key interactions within the binding pocket—such as hydrogen bonds with specific amino acid residues (e.g., α1 Ser204, γ2 Thr142) and aromatic interactions (e.g., with α1 Tyr209)—researchers can rationally design new analogs with improved affinity or selectivity. nih.gov

Table 2: In Silico Techniques in Drug Design

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Homology Modeling | Building a 3D protein model based on the structure of a known, related protein. | Construction of GABA-A receptor models to understand the benzodiazepine binding site. | nih.gov |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. | Evaluating the binding poses of diazepam and its analogs in the GABA-A receptor model. | nih.gov |

| Virtual Screening | Computationally screening large compound libraries against a target to identify potential hits. | Identification of new benzodiazepine-binding-site ligands from a large compound library. | nih.gov |

| ADMET Prediction | Using computational models to predict the pharmacokinetic and toxicity properties of a molecule. | Early-stage filtering of designed compounds to select those with favorable drug-like properties. | mdpi.com |

Scaffold Hopping and Chemical Space Exploration in Thienotriazolodiazepines

To discover novel compounds with improved properties, medicinal chemists employ advanced strategies like scaffold hopping and chemical space exploration.

Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of a known active compound with a structurally different but functionally equivalent one. nih.govnih.govrsc.org For thienotriazolodiazepines, the thieno[3,2-f] nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govdiazepine (B8756704) core is the central scaffold. Scaffold hopping could involve replacing this with another ring system to, for instance, improve metabolic stability or alter the pharmacological profile. rsc.org A common reason for scaffold hopping is to replace a metabolically vulnerable part of a molecule, such as an aromatic ring susceptible to oxidation by cytochrome P450 enzymes. rsc.org

Chemical Space Exploration: The concept of "chemical space" refers to the vast number of all possible molecules. mdpi.com Exploring this space is a key task in drug discovery. doaj.org This is often done by creating large virtual libraries of synthetically accessible compounds based on a common scaffold. nih.govyoutube.com For example, a virtual library of 50,000 compounds was generated based on a 1,4-thienodiazepine-2,5-dione scaffold to evaluate its diversity and drug-like properties. nih.govnih.gov By exploring this expanded chemical space, researchers can identify novel structures that may possess unique and advantageous pharmacological profiles. doaj.orgresearchgate.net

These computational and strategic approaches are vital for navigating the complex relationship between the structure of compounds like this compound and their effects, paving the way for the design of next-generation therapeutic agents.

Preclinical Research Investigations and Mechanistic Studies

Receptor Occupancy and Functional Assays in Animal Models (e.g., Brain Slices, Cultured Neurons)

The mechanism of action for 9-Hydroxy Etizolam is intrinsically linked to that of its parent compound, which functions as a positive allosteric modulator at the benzodiazepine (B76468) site of the GABA-A receptor. wikipedia.orgdrugbank.com This interaction enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission throughout the central nervous system. drugbank.com

Functional assays using animal-derived preparations, such as cultured neurons, are vital for elucidating these effects. mdpi.com Studies on rat neurons have shown that repeated administration of etizolam can lead to an increase in alpha-2 benzodiazepine binding sites, a phenomenon that contrasts with the downregulation of alpha-1 sites seen with lorazepam. wikipedia.org This suggests a potential for reverse tolerance to the anxiolytic effects. wikipedia.org Given that this compound is a pharmacologically active metabolite, it is a key contributor to these receptor-level interactions. nih.govwikipedia.org

Further in vitro research has specified that etizolam has a high affinity and potency for GABA-A receptors that include the alpha 1, beta 2, and gamma 2S subunits. drugbank.com The sedative effects are primarily mediated by receptors containing the alpha-1 subunit, while the anxiolytic effects are associated with alpha-2 and alpha-3 subunit-containing receptors. drugbank.com

Neurochemical Alterations Induced by this compound in Animal Systems

The primary neurochemical alteration induced by this compound, via its action on GABA-A receptors, is the potentiation of GABAergic transmission. drugbank.com This enhancement of inhibitory signaling is the foundation of its anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties. wikipedia.org In preclinical evaluations, electroencephalogram (EEG) tests in healthy volunteers administered etizolam showed some characteristics similar to those of tricyclic antidepressants. wikipedia.org

Animal models of altered neurochemical states provide insight into the compound's effects. For instance, in mice subjected to protracted social isolation, a condition that alters the subunit composition of GABA-A receptors, the behavioral response to GABAergic modulators is changed. nih.gov Such models are critical for understanding how underlying neurochemical conditions can influence the effects of compounds like this compound.

Behavioral Pharmacology in Animal Models for Mechanistic Elucidation (e.g., Drug Discrimination, Locomotor Activity)

Behavioral pharmacology studies in animal models are essential for characterizing the in vivo effects of this compound. These models help to elucidate the mechanisms underlying its psychoactive properties.

Drug Discrimination: This paradigm is used to assess the subjective effects of a drug. In a study with Rhesus monkeys, etizolam was found to fully substitute for pentobarbital, indicating similar subjective effects, although it appeared to be less potent. ecddrepository.org The benzodiazepine antagonist flumazenil (B1672878) was able to block these effects, confirming the involvement of the benzodiazepine receptor. ecddrepository.org

Locomotor Activity: The effect of benzodiazepine-like compounds on locomotor activity can be complex and is often assessed in open-field tests. nih.gov While typically sedative at higher doses, some benzodiazepines can paradoxically increase locomotor activity under specific conditions. nih.gov In socially isolated mice, which exhibit changes in GABA-A receptor subunit expression, diazepam was found to increase locomotor activity. nih.gov The response to this compound in such models would be crucial for understanding its full behavioral profile. Studies in rats have also shown that etifoxine, another GABAergic drug, can enhance motor activity. mdpi.com Zebrafish larvae are also used as a high-throughput model to screen for effects on locomotor activity. nih.govmdpi.com

| Animal Model | Assay Type | Measured Outcome | Relevance |

|---|---|---|---|

| Rhesus Monkey | Drug Discrimination | Subjective drug effects (substitution for pentobarbital) | Demonstrates shared mechanisms with barbiturates via GABA-A receptor modulation. ecddrepository.orgnih.gov |

| Mouse | Locomotor Activity (Open Field Test) | Changes in exploratory and motor activity | Assesses sedative versus potential paradoxical stimulant effects. nih.govnih.gov |

| Rat | Elevated Plus-Maze | Anxiety-related behavior (avoidance of open arms) | Standard model for assessing anxiolytic potential. scielo.br |

| Zebrafish Larvae | Light/Dark Transition Test | Changes in activity in response to light stimuli | High-throughput screening for neuroactive effects. nih.govmdpi.com |

Metabolic Enzyme Induction and Inhibition Studies in Preclinical Systems

Preclinical studies investigating the interaction of etizolam and its metabolites with metabolic enzymes focus primarily on whether the compound induces or inhibits their activity. The metabolism of the parent drug, etizolam, is mediated principally by the cytochrome P450 enzymes CYP3A4 and CYP2C19. drugbank.comalbertahealthservices.ca

Studies involving repeated dosing in healthy human volunteers suggest that etizolam likely does not have a significant effect on inducing hepatic microsomal enzymes. nih.gov This is inferred from the observation that the washout half-life after multiple doses was comparable to the elimination half-life after a single dose, indicating that the drug does not speed up its own metabolism over time. nih.gov This lack of enzyme induction is a key characteristic.

Conversely, the metabolism of etizolam can be inhibited by other substances. Co-administration with known enzyme inhibitors, such as itraconazole (B105839) and fluvoxamine, slows the rate of etizolam's elimination, leading to its accumulation. wikipedia.org In contrast, enzyme inducers like carbamazepine (B1668303) can accelerate the metabolism of etizolam. wikipedia.org These interactions highlight the role of CYP enzymes in the drug's disposition, but there is little evidence to suggest that etizolam or its active metabolite, this compound, are significant inducers or inhibitors of these enzymes themselves.

Pharmacokinetic Modeling in Animal Species for Disposition Understanding

Pharmacokinetic (PK) modeling in animal species is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound and its active metabolites. For etizolam, its primary active metabolite, this compound (alpha-hydroxyetizolam), has a distinct and clinically relevant pharmacokinetic profile. nih.gov

In animal studies, such as those conducted in horses, α-hydroxy-etizolam was identified as the most abundant and long-lasting metabolite in both serum and urine, making it the most suitable target for detection. nih.govmadbarn.com Studies in rats have been used to develop and optimize pharmacokinetic models for etizolam and its metabolites. doi.org These models, often non-compartmental or multi-compartmental, are used to calculate key parameters that describe the compound's disposition in the body. doi.orgualberta.camdpi.com The use of physiologically based pharmacokinetic (PBPK) models is also an approach used in preclinical drug development to predict drug concentrations in various tissues. nih.govresearchgate.net

While human data provides the most direct comparison, animal models are foundational. The elimination half-life of this compound is notably longer than that of its parent compound. nih.gov

| Compound | Parameter | Value | Significance |

|---|---|---|---|

| Etizolam | Mean Elimination Half-Life (t½) | ~3.4 hours | Represents the time for the concentration of the parent drug to halve. nih.gov |

| This compound | Mean Elimination Half-Life (t½) | ~8.2 hours | The longer half-life indicates a more prolonged presence and contribution to the overall pharmacological effect. nih.gov |

| Etizolam | Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Indicates rapid absorption after oral administration. nih.gov |

| Etizolam | Bioavailability | 93% | High proportion of the drug reaches systemic circulation after oral administration. wikipedia.org |

Research Gaps and Future Directions

Unexplored Metabolic Pathways and Minor Metabolites of 9-Hydroxy Etizolam

The biotransformation of Etizolam is known to be extensive, primarily involving hydroxylation and conjugation to form its major active metabolites, α-hydroxyetizolam (this compound) and 8-hydroxyetizolam. drugbank.comwikipedia.orgnih.gov Studies utilizing human liver microsomes and zebrafish models have identified numerous metabolic pathways for the parent compound, including monohydroxylation, dihydroxylation, hydration, desaturation, and glucuronidation. nih.govnih.gov In one study, a total of 28 metabolites of etizolam were detected, indicating a complex metabolic profile where hydroxylation reactions accounted for over half of the potential metabolites. nih.govresearchgate.net

However, the metabolic fate of this compound after its initial formation is a significant research gap. It is plausible that this primary, pharmacologically active metabolite serves as a substrate for further phase I and phase II metabolic reactions, leading to the formation of various minor or secondary metabolites. wikipedia.org Current metabolic profiles focus on the direct products of Etizolam, while the subsequent biotransformation of this compound remains largely uncharacterized. Future research should aim to identify these downstream metabolites to create a complete metabolic map. Investigating whether this compound undergoes further dihydroxylation, for instance, or conjugation reactions like glucuronidation, is critical for understanding its full clearance pathway and duration of action.

| Table 1: Established Metabolic Pathways of the Parent Compound, Etizolam |

| Metabolic Reaction |

| Monohydroxylation |

| Dihydroxylation |

| Hydration |

| Desaturation |

| Methylation |

| Oxidative deamination to alcohol |

| Oxidation |

| Reduction Acetylation |

| Glucuronidation |

| This table summarizes the known metabolic pathways identified for Etizolam, which lead to the formation of this compound and other metabolites. nih.govresearchgate.net |

Elucidation of Specific Receptor Subtype Selectivity and Functional Selectivity of this compound

Etizolam and its analogs exert their effects by acting as positive allosteric modulators at the benzodiazepine (B76468) site of the GABA-A receptor. wikipedia.org The GABA-A receptor family is diverse, comprising various subunit combinations (e.g., α1–6, β1–3, γ1–3) that determine the receptor's pharmacological properties. nih.gov It is established that different alpha subunits mediate distinct effects: α1 subunits are linked to sedative actions, whereas α2 and α3 subunits are primarily associated with anxiolytic effects. nih.govnih.gov Etizolam itself demonstrates a high affinity for GABA-A receptors containing an alpha-1 beta-2 gamma-2S subunit combination. nih.govlincoln.ac.uk

Advancements in Analytical Techniques for Comprehensive Profiling in Complex Research Matrices

The detection of Etizolam and its primary metabolites, including this compound, in biological samples is well-established using advanced analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), like UPLC-Q-Exactive-MS. researchgate.netoup.comdoi.org These techniques are vital in forensic toxicology and metabolism studies, allowing for the identification of compounds in matrices like blood, urine, and human liver microsome incubates. nih.govnih.gov

Despite these capabilities, a significant research gap lies in the optimization and application of these techniques for the comprehensive profiling of trace-level secondary metabolites of this compound in complex research and forensic matrices. As the parent drug is rapidly metabolized, identifying its metabolic products is key for confirming exposure. nih.gov The challenge intensifies when searching for minor, downstream metabolites that may exist at very low concentrations. Future research should focus on developing ultra-sensitive analytical methods with improved sample preparation techniques, such as solid-phase extraction, to enhance the recovery and detection of these elusive compounds. nih.govdoi.org Furthermore, advancing HRMS fragmentation strategies is necessary to confidently distinguish between isomeric metabolites and provide unambiguous structural elucidation, which is essential for building complete metabolic pathway diagrams. nih.gov

Development and Validation of Novel In Vitro and In Vivo Research Models for Compound Characterization

Current research on Etizolam metabolism has successfully utilized in vitro models like human liver microsomes (HLMs) and in vivo models such as zebrafish and rats. nih.govnih.govdoi.org HLMs provide a valuable system for identifying phase I metabolites, while zebrafish have been shown to produce a wide range of metabolites, many of which overlap with human metabolism. researchgate.netresearchgate.net These models have been instrumental in identifying this compound as a major metabolite. nih.govresearchgate.net

However, there is a need to develop and validate more sophisticated research models to better characterize the formation and subsequent metabolism of this compound. A key research gap is the limitation of current models in fully replicating the complex interplay of enzymes and transporters in human physiology. Future in vitro research could involve the development of 3D human liver organoids or co-culture systems that provide a more physiologically relevant environment than traditional microsomes. For in vivo studies, the development of transgenic animal models, such as mice with humanized CYP enzymes (e.g., CYP3A4, CYP2C19), could offer more precise insights into the specific enzymatic pathways responsible for the biotransformation of both Etizolam and this compound. drugbank.comlincoln.ac.uk These advanced models would facilitate a more accurate characterization of metabolic kinetics and drug-drug interaction potential.

Integration of Predictive Computational Models with Experimental Data for Enhanced Research Insights

Computational toxicology and modeling are increasingly valuable tools in drug discovery and metabolism research. mdpi.com In silico models can predict metabolic fates, receptor interactions, and potential toxicological hazards, often before a compound is synthesized or tested in a lab. nih.gov For Etizolam and its analogs, computational approaches could help predict the likelihood of different metabolic reactions or estimate binding affinities at various receptor subtypes.

A significant future direction lies in the systematic integration of these predictive computational models with experimental data generated from the advanced analytical and biological models described above. While some in silico work has been done on related compounds, there is a gap in the development of specific, validated computational models for this compound. Future research should focus on building quantitative structure-activity relationship (QSAR) models and molecular docking simulations tailored to this compound. researchgate.net These models could predict its binding pose and affinity at different GABA-A receptor subtypes or identify which of its chemical sites are most susceptible to further metabolism. The real power of this approach will come from creating a feedback loop where computational predictions guide targeted laboratory experiments, and the resulting experimental data are used to refine and improve the accuracy of the computational models, leading to a more efficient and insightful research process. nih.gov

Q & A

Q. How can 9-Hydroxy Etizolam be identified and quantified in biological samples for forensic or clinical research?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-MS/MS (GC-MS/MS) for high sensitivity and specificity. For example, GC-MS/MS with an external calibration curve has been validated for plasma analysis (linear range: 0.5–600 ng/mL, LLOQ: 0.5 ng/mL) . For metabolite identification, UPLC-Q-Exactive-MS is recommended to detect hydroxylated derivatives like this compound, as demonstrated in zebrafish and human liver microsome models .

Q. What are the primary metabolic pathways of Etizolam, and how does this compound fit into this framework?

Methodological Answer: Etizolam undergoes extensive hepatic metabolism, with hydroxylation (mono- and dihydroxylation) as the dominant pathway. In vitro studies using human liver microsomes and in vivo zebrafish models identified this compound as a major metabolite, alongside other derivatives like desaturated and hydrated products. Hydroxylation accounts for ~57% of detected metabolites, making it critical for biomarker selection .

Q. What analytical challenges arise when distinguishing Etizolam from its metabolites in polypharmacy cases?

Methodological Answer: Co-detection with drugs like fentanyl (86% of cases) complicates toxicological interpretation. Use high-resolution mass spectrometry (HRMS) to resolve overlapping peaks and quantify metabolites. Cross-validate findings with immunoassays targeting benzodiazepine-class antibodies, but note potential cross-reactivity limitations .

Advanced Research Questions

Q. How do pharmacokinetic properties of Etizolam influence the detection window of this compound in postmortem studies?

Methodological Answer: Etizolam’s rapid metabolism (half-life: ~3.5 hours) necessitates timely sampling. Postmortem redistribution studies are lacking, but femoral blood is preferred over heart blood to minimize contamination. Compare antemortem vs. postmortem ratios, noting that whole-blood concentrations may underestimate plasma levels due to protein-binding disparities (e.g., alprazolam-like behavior) .

Q. How can contradictory data on Etizolam’s role in fatalities be resolved experimentally?

Methodological Answer: Design controlled animal studies to isolate Etizolam’s effects vs. polydrug interactions (e.g., fentanyl co-administration). Use isobolographic analysis to quantify synergistic toxicity. Retrospectively analyze casework with Bayesian statistics to weigh Etizolam’s contribution when blood concentrations are within "therapeutic" ranges (≤15 ng/mL) but polydrug use is present .

Q. What methodological approaches address the lack of blood-to-plasma ratio data for this compound?

Methodological Answer: Conduct in vitro partitioning experiments using spiked whole blood and plasma. Apply ultracentrifugation to separate fractions and quantify via LC-MS/MS. Compare results to structurally similar benzodiazepines (e.g., alprazolam) as a provisional reference until compound-specific data are available .

Q. How does Etizolam’s interaction with opioids like fentanyl impact metabolite formation and toxicity?

Methodological Answer: Use human hepatocyte co-culture models to assess CYP3A4/5 induction by opioids, which may accelerate Etizolam metabolism. In vivo, monitor respiratory depression thresholds in rodent models using plethysmography. Clinically, correlate postmortem this compound concentrations with fentanyl levels to identify lethal synergies .

Q. What cognitive deficits are associated with high-dose Etizolam use, and how should neuropsychological studies control for tolerance?

Methodological Answer: Administer standardized cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) to human subjects with documented Etizolam exposure. Stratify cohorts by duration of use and daily dose (e.g., ≤3 mg vs. >15 mg). Control for tolerance by measuring GABAA receptor subunit expression changes in animal models .

Q. What experimental designs improve the forensic interpretability of this compound concentrations in impaired driving cases?

Methodological Answer: Establish dose-response curves for psychomotor impairment using driving simulators and Etizolam-naïve participants. Compare results to chronic users to quantify tolerance. Use population pharmacokinetic modeling to estimate time of ingestion based on this compound/blood ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.